B1577515 Chain A, Cecropin A

Chain A, Cecropin A

Cat. No.: B1577515
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Description

Discovery and Classification within Antimicrobial Peptides (AMPs)

Cecropin (B1577577) A belongs to the cecropin family, a group of antimicrobial peptides (AMPs) first discovered and isolated from the hemolymph (the insect equivalent of blood) of the giant silk moth, Hyalophora cecropia. wikipedia.orgmdpi.comfrontiersin.orglifescienceproduction.co.uk This discovery in 1981 was a landmark event, invigorating interest in the field of innate immunity and the potential of naturally occurring peptides as therapeutic agents. preprints.orgresearchgate.net

Structurally, Cecropin A is classified as a linear, cationic, α-helical peptide. wikipedia.orgmdpi.comnih.govnih.gov It is a relatively small protein, typically composed of 37 amino acid residues, and notably lacks cysteine residues. wikipedia.orgmdpi.com The molecule is amphipathic, meaning it has both a positively charged (cationic) region at its N-terminus and a large, uncharged hydrophobic tail at its C-terminus. lifescienceproduction.co.ukmdpi.com This dual nature is fundamental to its mechanism of action. In aqueous solutions, Cecropin A is unstructured, but it adopts its characteristic α-helical conformation when it interacts with the membranes of microbes. nih.gov Cecropins are synthesized as larger precursor molecules called prepropeptides, which undergo processing to become the mature, active peptide. mdpi.com

Biological Origin and Natural Abundance in Insects and Other Organisms

The namesake and original source of Cecropin A is the Hyalophora cecropia moth. wikipedia.orglifescienceproduction.co.uk However, cecropins are not exclusive to this species; they are widely distributed among insects and are considered the most abundant family of linear α-helical AMPs in this class of animals. nih.gov They have been identified in various insect orders, including Lepidoptera (moths and butterflies), Diptera (flies and mosquitoes), and Coleoptera (beetles). nih.govmdpi.comencyclopedia.pubmdpi.com Peptides closely related to cecropins, such as bactericidin, lepidopterin, and sarcotoxin, have been isolated from insects other than the Cecropia moth. wikipedia.org

Beyond insects, cecropin-like peptides have been found in a diverse range of other organisms. These include tunicates (marine invertebrate animals) and even prokaryotes like the bacterium Helicobacter pylori. nih.gov A notable example is Cecropin P1, initially isolated from the pig intestine but later found to originate from the parasitic nematode Ascaris suum that resides there. wikipedia.orgmdpi.comnih.gov

Table 1: Documented Biological Sources of Cecropins and Cecropin-Like Peptides

Category Organism Specific Peptide/Family
Insects Hyalophora cecropia (Cecropia Moth) Cecropin A, Cecropin B wikipedia.orglifescienceproduction.co.uk
Drosophila melanogaster (Fruit Fly) Cecropin A1, A2, B, C nih.govbiorxiv.org
Aedes aegypti (Yellow Fever Mosquito) CECD wikipedia.org
Papilio xuthus (Asian Swallowtail) Papiliocin wikipedia.org
Bombyx mori (Domestic Silkworm) Cecropin B researchgate.net
Nematodes Ascaris suum (Pig Roundworm) Cecropin P1 wikipedia.orgmdpi.comnih.gov
Tunicates Styela clava Styelin nih.gov
Bacteria Helicobacter pylori Cecropin-like peptides nih.gov

Role in Innate Immune Defense Systems

Cecropin A is a principal effector molecule in the innate immune system, particularly in insects, providing a first line of defense against invading pathogens. wikipedia.orglifescienceproduction.co.ukfrontiersin.org The production of cecropins is not constant; instead, their corresponding genes are strongly induced and expressed in response to microbial infection or injury. nih.govbiorxiv.orgembopress.org In Drosophila, for instance, the expression of cecropin genes is regulated by the Toll and Imd signaling pathways, which are central to the insect immune response. nih.govbiorxiv.org

The primary function of Cecropin A in host defense is its direct antimicrobial activity. It is potent against a broad spectrum of microbes, showing high activity against both Gram-negative and some Gram-positive bacteria, as well as fungi. wikipedia.orglifescienceproduction.co.ukmdpi.comnih.govnih.gov Genetic studies in Drosophila have confirmed that cecropins are crucial for controlling infections by certain Gram-negative bacteria, such as Enterobacter cloacae, and various fungi. nih.govbiorxiv.org

The mechanism of action involves a direct assault on the microbial cell membrane. mdpi.com The peptide's positive charge facilitates an initial attraction to the negatively charged components of bacterial membranes. nih.gov Upon binding, Cecropin A inserts itself into the membrane, leading to the formation of pores or ion channels. wikipedia.orglifescienceproduction.co.uknih.govresearchgate.net This disruption compromises the membrane's integrity, causing it to become leaky, which disrupts the cellular electrolyte balance and ultimately leads to bacterial cell death, or lysis. wikipedia.orgmdpi.comresearchgate.net Research also indicates that Cecropin A can have immunomodulatory effects, influencing the host's inflammatory response, though its primary role remains that of a direct antimicrobial agent. frontiersin.orgnih.govnih.gov

Properties

bioactivity

Antibacterial

sequence

KLKLFKKIGIGKFLHSAKKF

Origin of Product

United States

Structural Biology of Chain A, Cecropin a

Primary Structure Characteristics and Amino Acid Composition

Cecropin (B1577577) A is a single polypeptide chain typically composed of 37 amino acid residues. oup.comnih.gov Its primary sequence is notable for a high content of basic (positively charged) and hydrophobic amino acids, with a near absence of cysteine residues. oup.com The distribution of these residues is not uniform, leading to the peptide's characteristic amphipathic nature. researchgate.net The N-terminal region is rich in basic residues like lysine, while the C-terminal region is predominantly hydrophobic. oup.comapsnet.org

The precise amino acid sequence of Cecropin A from Hyalophora cecropia is: KWKLFKKIEKVGQNIRDGIIKAGPAVAVVGQATQIAK. wikipedia.org

Table 1: Amino Acid Composition of Cecropin A

Amino AcidAbbreviationCountPercentage
Alanine (B10760859)Ala (A)513.5%
ArginineArg (R)12.7%
AsparagineAsn (N)25.4%
Aspartic AcidAsp (D)12.7%
GlutamineGln (Q)38.1%
Glutamic AcidGlu (E)12.7%
Glycine (B1666218)Gly (G)410.8%
IsoleucineIle (I)410.8%
Leucine (B10760876)Leu (L)25.4%
LysineLys (K)616.2%
PhenylalaninePhe (F)12.7%
ProlinePro (P)12.7%
ThreonineThr (T)12.7%
TryptophanTrp (W)12.7%
ValineVal (V)410.8%
Total 37 100%

This table was generated based on the provided amino acid sequence.

Secondary Structure Elucidation and Conformational Flexibility

Amphipathic Alpha-Helical Domains (N-terminal and C-terminal)

The structure of Cecropin A is defined by two primary α-helical domains. oup.comscirp.org The N-terminal helix (residues 1-21) is strongly amphipathic, meaning it has a distinct separation of hydrophobic and hydrophilic (cationic) residues along the helical axis. oup.comscirp.orgfrontiersin.org This amphipathic nature is crucial for its initial interaction with the negatively charged bacterial membrane. cabidigitallibrary.org The C-terminal helix (residues 24-37) is more hydrophobic in character. scirp.orgfrontiersin.org This dual-character structure, with a basic N-terminus and a hydrophobic C-terminus, is a hallmark of cecropins. mdpi.comfrontiersin.org

Flexible Hinge Region (Glycine-Proline Motif)

Connecting the N-terminal and C-terminal helices is a flexible hinge region. oup.comnih.gov This region often contains glycine and proline residues, such as the Gly-Pro motif found in many cecropins. oup.comnih.gov This flexibility is believed to be critical for the peptide's ability to bend and orient itself correctly within the membrane, allowing the C-terminal helix to penetrate the lipid bilayer. rcsb.orgrcsb.org The hinge provides the necessary conformational freedom for the peptide to transition from a surface-bound state to a transmembrane orientation, which is essential for pore formation and membrane disruption. nih.govrcsb.org

Lipid-Induced Conformational Changes

The transition of Cecropin A from a random coil to an α-helical structure is induced by its interaction with lipids. mdpi.comacs.org Circular dichroism (CD) spectroscopy studies have demonstrated this conformational shift in the presence of phospholipid vesicles. acs.orgnih.gov The peptide initially binds to the surface of the membrane, driven by electrostatic interactions between its cationic N-terminal residues and the anionic components of bacterial membranes. cabidigitallibrary.org This interaction with the lipid environment then stabilizes the formation of the α-helical secondary structure. nih.govcore.ac.uk The peptide orients itself with the longitudinal axis of its helices parallel to the membrane surface during initial adsorption. nih.govcore.ac.uk

Significance of Specific Amino Acid Residues in Structure and Function

Specific amino acid residues play pivotal roles in the structure and function of Cecropin A.

Tryptophan (Trp): The tryptophan residue at position 2 (Trp2) is highly conserved and considered important for the full antimicrobial activity of the peptide. scielo.brnih.gov It is thought to be involved in the initial binding and partial insertion of the peptide into the membrane. rcsb.org Its aromatic side chain can interact favorably with the interfacial region of the lipid bilayer. frontiersin.org

Phenylalanine (Phe): The phenylalanine residue at position 5 (Phe5) is another key aromatic residue in the N-terminal helix. scielo.br Along with tryptophan, it contributes to the hydrophobic interactions that anchor the peptide to the membrane. frontiersin.org

The presence of these aromatic residues in the N-terminal amphipathic helix is essential for the permeabilization of the inner membrane of Gram-negative bacteria. frontiersin.org

Post-Translational Modifications

A common post-translational modification found in many naturally occurring cecropins, including Cecropin A, is C-terminal amidation. encyclopedia.pubmdpi.com This modification, where the C-terminal carboxyl group is replaced by an amide group, is often crucial for the peptide's full biological activity. sfu.caasm.org The presence of a glycine residue at the C-terminus of the precursor peptide often signals for amidation. sfu.ca C-terminal amidation can increase the peptide's net positive charge, enhance its stability against carboxypeptidases, and improve its interaction with microbial membranes, thereby broadening its spectrum of antimicrobial activity. sfu.cafrontiersin.orgresearchgate.net

Molecular Mechanisms of Action

Interaction with Biological Membranes

Cecropin (B1577577) A, like many antimicrobial peptides (AMPs), exerts its biological function through direct interaction with the lipid bilayers of cellular membranes. nih.gov This interaction is a multi-step process that leads to the ultimate disruption of the membrane's barrier function. mdpi.com The peptide is unstructured in aqueous solutions but adopts an α-helical conformation upon encountering a membrane environment. nthu.edu.tw This structural change is crucial for its antimicrobial activity. researchgate.net

The initial contact between Cecropin A and a microbial cell is governed by electrostatic forces. mdpi.com Bacterial membranes are rich in anionic phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin (B10847521), which impart a net negative charge to the surface. asm.org Cecropin A is a cationic peptide, possessing a significant positive charge due to its amino acid composition. researchgate.net This charge difference facilitates a strong electrostatic attraction, drawing the peptide to the microbial membrane surface. asm.orgjmb.or.kr The N-terminal helix of Cecropin A is particularly rich in cationic residues, which are believed to be key in mediating this initial binding to the acidic lipids in the cell membrane. nthu.edu.tw This electrostatic interaction is a critical first step, concentrating the peptide at the target membrane. mdpi.com

Following the initial electrostatic binding, hydrophobic interactions play a crucial role in the subsequent steps of membrane disruption. mdpi.com After accumulating on the membrane surface, the hydrophobic regions of the Cecropin A molecule interact with the nonpolar lipid acyl chains of the bilayer. cabidigitallibrary.org Cecropin A possesses a distinct amphipathic structure, with one face of its helical structure being predominantly hydrophobic and the other hydrophilic. cabidigitallibrary.org The hydrophobic C-terminal helix is thought to facilitate the insertion of the peptide into the membrane core. nthu.edu.twacs.org This insertion is a key step that precedes the loss of membrane integrity. mdpi.com Molecular dynamics simulations suggest that a conformation where the nonpolar side of the helix is buried among the lipid tails while the positively charged side interacts with the phosphate (B84403) groups is highly stable and induces membrane deformation. cabidigitallibrary.org

The insertion of Cecropin A into the microbial membrane leads to a loss of its barrier function, a process known as permeabilization. nih.govasm.org This disruption allows the leakage of ions and other small molecules across the membrane, leading to a collapse of the electrochemical gradients that are essential for cellular life. asm.orgsb-peptide.com The permeabilization of the inner membrane of E. coli by Cecropin A has been shown to correlate with its bactericidal activity. nih.gov This process also leads to membrane depolarization, the dissipation of the membrane potential. nih.govresearchgate.net Studies on E. coli have demonstrated that both membrane permeabilization and depolarization occur at similar concentrations to those required for bactericidal activity, suggesting a direct link between these events and cell death. nih.govsb-peptide.com In some cases, the disruption of ion gradients occurs at lower concentrations than the release of larger molecules. nih.gov

One of the proposed mechanisms for Cecropin A-mediated membrane disruption is the "carpet" model. cabidigitallibrary.orgasm.org In this model, the peptide monomers first bind to the surface of the microbial membrane, covering it in a "carpet-like" manner. cabidigitallibrary.orgnih.gov This initial binding is driven by electrostatic interactions between the cationic peptide and the anionic membrane surface. cabidigitallibrary.org As the concentration of the peptide on the surface increases, it is thought to disrupt the bilayer in a detergent-like fashion, leading to the formation of micelles and the eventual disintegration of the membrane. cabidigitallibrary.orgnih.gov This model suggests that instead of forming discrete pores, the peptides cause a more generalized disruption of the membrane structure. nih.govnih.gov Evidence for this model comes from observations that at high concentrations, surface-oriented peptides can lead to membrane disintegration. cabidigitallibrary.org

An alternative to the carpet model is the formation of discrete pores or channels through the membrane. researchgate.netnih.gov Two primary models for pore formation are the "barrel-stave" and "toroidal-pore" mechanisms. cabidigitallibrary.orgnih.gov In the barrel-stave model, the peptides insert into the membrane and aggregate to form a pore, with the hydrophobic surfaces of the peptides facing the lipid core and the hydrophilic surfaces lining the aqueous channel. cabidigitallibrary.org In the toroidal-pore model, the peptides and the lipid molecules bend together to form a pore, where the water core is lined by both the peptides and the lipid head groups. cabidigitallibrary.orgnih.gov Studies have shown that cecropins can form ion-selective channels in planar lipid membranes. researchgate.net Specifically, Cecropin A has been observed to form different types of ion channels with varying conductance levels and selectivity. researchgate.net The formation of these pores allows for the leakage of cellular contents, leading to cell death. nthu.edu.tw

Interactive Data Tables

Table 1: Key Molecular Interactions of Cecropin A with Microbial Membranes

Interaction TypeDescriptionKey Molecular DeterminantsConsequence
Electrostatic Interactions Initial attraction and binding of Cecropin A to the microbial membrane surface. mdpi.comasm.orgCationic residues on Cecropin A and anionic phospholipids in the microbial membrane. nthu.edu.twresearchgate.netConcentration of the peptide at the target membrane. mdpi.com
Hydrophobic Interactions Insertion of the peptide into the nonpolar core of the lipid bilayer. mdpi.comcabidigitallibrary.orgAmphipathic helical structure, particularly the hydrophobic C-terminal region. nthu.edu.twcabidigitallibrary.orgMembrane deformation and destabilization. cabidigitallibrary.org
Membrane Permeabilization Creation of passages for ions and small molecules across the membrane. nih.govasm.orgAggregation of inserted peptides (pore formation) or detergent-like disruption. cabidigitallibrary.orgnih.govLeakage of cellular contents and loss of electrochemical gradients. asm.orgsb-peptide.com

Table 2: Proposed Models for Cecropin A-Induced Membrane Disruption

ModelDescriptionSupporting Evidence
"Carpet" Model Peptides accumulate on the membrane surface, leading to detergent-like disruption and micelle formation. cabidigitallibrary.orgnih.govObservation of membrane disintegration at high peptide concentrations. cabidigitallibrary.org
"Barrel-Stave" Pore Model Peptides insert into the membrane and assemble into a pore with a central lumen. cabidigitallibrary.orgFormation of discrete, ion-selective channels in artificial lipid bilayers. researchgate.net
"Toroidal-Pore" Model Peptides and lipids bend together to form a pore lined by both. cabidigitallibrary.orgnih.govConsistent with the leakage of both ions and larger molecules. nih.gov

Differential Selectivity for Microbial vs. Eukaryotic Cell Membranes

A crucial characteristic of Cecropin A is its ability to selectively target and disrupt microbial cell membranes while exhibiting minimal toxicity toward eukaryotic cells. mdpi.comspringernature.com This selectivity is fundamental to its potential as a therapeutic agent. The primary basis for this discrimination lies in the distinct lipid compositions of microbial and eukaryotic membranes. mdpi.comspringernature.com

Bacterial membranes are rich in negatively charged phospholipids, such as phosphatidylglycerol and cardiolipin. mdpi.comspringernature.com The cationic nature of Cecropin A, conferred by its abundance of basic amino acid residues, facilitates a strong electrostatic attraction to these anionic surfaces. cabidigitallibrary.orgnih.gov This initial binding is a critical first step in its mechanism of action. cabidigitallibrary.org In contrast, eukaryotic cell membranes are predominantly composed of zwitterionic phospholipids like phosphatidylcholine and contain cholesterol, resulting in a surface with a lower net negative charge. mdpi.com This difference in surface charge significantly reduces the electrostatic attraction of Cecropin A to eukaryotic cells, thereby limiting its disruptive activity. mdpi.comspringernature.com

Furthermore, the high transmembrane potential of bacterial cytoplasmic membranes (up to -140 mV) compared to that of eukaryotic membranes (around -20 mV or less) also contributes to this selectivity. springernature.com Once bound to the membrane surface, Cecropin A undergoes a conformational change, typically adopting an amphipathic α-helical structure. nih.govnih.gov This structure, with its distinct hydrophobic and hydrophilic faces, allows the peptide to insert into the lipid bilayer. The mechanism of membrane disruption is thought to follow either a "carpet-like" model, where the peptides accumulate on and disrupt the membrane surface, or a "pore-forming" model, where they aggregate to form channels that compromise the membrane's integrity. cabidigitallibrary.orgnih.govnih.gov Solid-state NMR studies have provided evidence supporting a mechanism where Cecropin A helices lie parallel to the membrane surface, causing general destabilization and leakiness. nih.gov

Intracellular Targets and Perturbations

Beyond direct membrane disruption, Cecropin A can also exert its antimicrobial effects by targeting and perturbing key intracellular processes.

Reactive Oxygen Species (ROS) Induction

Several studies have demonstrated that Cecropin A can induce the production of reactive oxygen species (ROS) within microbial cells. researchgate.netmdpi.comdntb.gov.ua ROS, such as superoxide (B77818) anions and hydrogen peroxide, are highly reactive molecules that can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids. The overproduction of ROS leads to a state of oxidative stress. nih.gov In the context of Cecropin A's action against Candida albicans, increased ROS production has been observed, contributing to its fungicidal activity. researchgate.netmdpi.comfrontiersin.org This induction of oxidative stress can disrupt cellular homeostasis and trigger apoptotic or necrotic cell death pathways. nih.govspandidos-publications.com For instance, in human promyelocytic leukemia cells, Cecropin A was found to induce apoptosis through a mechanism mediated by ROS. nih.gov

Mitochondrial Membrane Potential Alteration

Studies on Candida albicans have revealed that Cecropin A treatment leads to changes in the mitochondrial membrane potential, indicating mitochondrial damage. researchgate.netmdpi.comsemanticscholar.org This alteration is often linked to the induction of ROS, as excessive ROS can lead to lipid peroxidation of the mitochondrial membrane, thereby changing its permeability and potential. mdpi.comnih.gov The dissipation of the mitochondrial membrane potential can lead to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm, further propagating the cell death cascade. spandidos-publications.com

Nucleic Acid Interaction (e.g., DNA Binding)

While membrane disruption is a primary mechanism, some evidence suggests that antimicrobial peptides, including those in the cecropin family, may also interact with intracellular macromolecules such as nucleic acids. mdpi.com The cationic nature of these peptides could facilitate electrostatic interactions with the negatively charged phosphate backbone of DNA and RNA. thermofisher.com

Cell Wall Interactions (e.g., Fungal Cell Wall Destabilization)

In addition to the cell membrane, the cell wall of fungi presents another target for Cecropin A. The fungal cell wall is a rigid outer layer, primarily composed of polysaccharides like chitin (B13524) and glucans, that provides structural support and protection.

Antimicrobial Spectrum and Efficacy

Antibacterial Activity

Cecropin (B1577577) A and its derivatives have demonstrated significant antibacterial properties, particularly against Gram-negative bacteria. sb-peptide.commdpi.commdpi.com The peptide's primary mechanism of action involves permeabilizing and disrupting bacterial cell membranes. sb-peptide.comnih.govacs.org

Efficacy Against Gram-Negative Bacteria

Cecropin A is notably effective against a range of Gram-negative bacteria. sb-peptide.commdpi.com Its potent activity is attributed to its ability to interact with and disrupt the outer membrane of these bacteria, a structure that typically poses a barrier to many antibiotics. nih.govnih.gov

Escherichia coli : Cecropin A demonstrates rapid bactericidal activity against E. coli. nih.gov Studies have shown that it can kill E. coli at low micromolar concentrations. sb-peptide.comnih.gov For instance, one study reported 50% and 90% killing of E. coli ML-35p after a 10-minute incubation with 0.9 µM and 1.7 µM of Cecropin A, respectively. nih.gov Another study noted a 12-hour minimum inhibitory concentration (MIC) of 0.5 µM for E. coli K12 (MG1655). acs.org Its mechanism involves the permeabilization and depolarization of the bacterial membranes. nih.govacs.org Furthermore, Cecropin A can disrupt biofilms formed by uropathogenic E. coli (UPEC). wikipedia.orgresearchgate.net

Pseudomonas aeruginosa : This opportunistic pathogen is also susceptible to Cecropin A and its analogs. sb-peptide.comasm.org A derivative, Cecropin A2, showed MICs ranging from 32 to 64 μg/ml against most clinical isolates of P. aeruginosa. asm.org Hybrid peptides incorporating parts of Cecropin A have also been developed to enhance activity against this bacterium. mdpi.comscilit.com For example, tryptophan-substituted analogs of a Cecropin A-melittin hybrid peptide (BP100) exhibited enhanced antibacterial activity against multidrug-resistant P. aeruginosa (MDRPA). mdpi.comscilit.com

Acinetobacter baumannii : Cecropin A and its derivatives have shown potent activity against this often multidrug-resistant nosocomial pathogen. sb-peptide.comnih.govfrontiersin.org A derivative from the mosquito Aedes aegypti, BR003-cecropin A, exhibited a low MIC of 5 μg/ml against A. baumannii. nih.gov Fusion proteins, such as Cecropin A fused with an endolysin (CecA::ST01), have demonstrated increased bactericidal activity against A. baumannii, including multidrug-resistant strains. nih.gov

Salmonella enterica : Cecropin A has been shown to inhibit the growth of Salmonella enterica. nih.gov At concentrations of 2 and 4 µg/mL, it reduced bacterial counts by 1.20 and 2.86 log units, respectively. nih.gov Combining Cecropin A with hen egg white lysozyme (B549824) (HEWL) significantly enhances its efficacy, leading to a dose-dependent reduction in bacterial counts. nih.govresearchgate.net

BacteriumCecropin/DerivativeObserved Efficacy (MIC/Activity)Reference
Escherichia coliCecropin ALC50: 0.9 µM; LC90: 1.7 µM sb-peptide.com
Escherichia coli K12 (MG1655)Cecropin AMIC (12-hour): 0.5 µM acs.org
Pseudomonas aeruginosa (clinical isolates)Cecropin A2MIC: 32-64 µg/ml asm.org
Acinetobacter baumanniiBR003-cecropin AMIC: 5 µg/ml nih.gov
Salmonella entericaCecropin AReduces bacterial count by 1.20-2.86 log units at 2-4 µg/mL nih.gov

Efficacy Against Gram-Positive Bacteria

While generally more active against Gram-negative bacteria, Cecropin A and its analogs do exhibit activity against some Gram-positive bacteria. mdpi.com The difference in efficacy is often attributed to the structural differences in the cell walls of these two bacterial types. mdpi.com

Staphylococcus aureus : Some studies indicate that Cecropin A has limited activity against Staphylococcus aureus. asm.org However, a Cecropin A-derived peptide, CADP-10, was specifically designed to target methicillin-resistant Staphylococcus aureus (MRSA). acs.org This derivative was shown to kill 92.93% of MRSA within 15 minutes and nearly all MRSA (99.93%) within 120 minutes. acs.org

Activity Against Multidrug-Resistant (MDR) Strains

A significant advantage of Cecropin A and its derivatives is their effectiveness against multidrug-resistant (MDR) bacteria. mdpi.comnih.govfrontiersin.org This makes them promising candidates for alternative therapies in an era of increasing antibiotic resistance. nih.govfrontiersin.org

Cecropin A has demonstrated potent antimicrobial activity against MDR Acinetobacter baumannii and Pseudomonas aeruginosa. sb-peptide.com

Hybrid peptides of Cecropin A and melittin (B549807) have shown a rapid microbicidal effect on colistin-resistant A. baumannii isolates. scispace.comoup.com

A Cecropin A-derived peptide, CADP-10, was effective against both methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Escherichia coli (MRE). acs.org

The fusion of Cecropin A with the endolysin AbEndolysin increased the bactericidal activity against various MDR A. baumannii clinical isolates by at least 2 to 8-fold. frontiersin.orgfrontiersin.org

Anti-Biofilm Activity and Biofilm Disruption

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to conventional antibiotics. mdpi.com Cecropin A and its derivatives have shown the ability to both inhibit biofilm formation and disrupt established biofilms. wikipedia.orgmdpi.comspringernature.com

Cecropin A can destroy both planktonic and biofilm-forming uropathogenic E. coli (UPEC) cells. wikipedia.orgspringernature.comresearchgate.net Its mechanism involves permeabilizing the outer membrane and inhibiting efflux pumps. wikipedia.orgdntb.gov.ua

A Cecropin-4 derived peptide, C18, was shown to significantly inhibit biofilm formation in Candida albicans. frontiersin.org

Tryptophan-substituted analogs of the Cecropin A-melittin hybrid peptide BP100 demonstrated superior efficacy in eradicating mature biofilms of multidrug-resistant Pseudomonas aeruginosa compared to the parent peptide. mdpi.comscilit.com

Antifungal Activity

In addition to its antibacterial properties, Cecropin A and its derivatives have demonstrated notable antifungal activity. sb-peptide.comfrontiersin.orgmdpi.comdntb.gov.uanih.gov

Efficacy Against Yeasts

Cecropin A and its analogs are effective against several pathogenic yeast species, including various Candida species. frontiersin.orgdntb.gov.uamdpi.com

Candida albicans : Cecropin has been shown to have a potent antifungal effect on Candida albicans. mdpi.comdntb.gov.uanih.gov One study determined the minimal inhibitory concentration (MIC) to be 0.9 μg/mL and the minimal fungicidal concentration (MFC) to be 1.8 μg/mL. dntb.gov.uanih.govresearchgate.net The mechanism of action involves causing roughness and nicks in the cell wall, altering membrane permeability and fluidity, and inducing the production of reactive oxygen species. mdpi.comnih.gov

Candida tropicalis and Candida parapsilosis : A Cecropin-4 derived peptide, C18, exhibited significant antifungal activity against C. tropicalis and C. parapsilosis, with MIC values ranging from 4 to 32 μg/ml. frontiersin.orgnih.gov Notably, clinical isolates of fluconazole-resistant C. tropicalis were highly susceptible to C18, with MIC values of 8 or 16 μg/ml. frontiersin.orgnih.gov

FungusCecropin/DerivativeObserved Efficacy (MIC/MFC)Reference
Candida albicansCecropinMIC: 0.9 μg/mL; MFC: 1.8 μg/mL dntb.gov.uanih.govresearchgate.net
Candida tropicalisC18 (Cecropin-4 derivative)MIC: 4-32 μg/ml (8 or 16 µg/ml for FLZ-resistant strains) frontiersin.orgnih.gov
Candida parapsilosisC18 (Cecropin-4 derivative)MIC: 4-32 μg/ml frontiersin.orgnih.gov

Efficacy Against Filamentous Fungi

Cecropin A and its derivatives have shown significant inhibitory effects against several agronomically important filamentous fungi.

Phytophthora infestans

Phytophthora infestans, the oomycete responsible for late blight in potatoes and tomatoes, is particularly susceptible to Cecropin A and its analogues. Shortened synthetic peptides derived from Cecropin A have demonstrated high efficacy, with an IC50 (the concentration required to inhibit 50% of growth) as low as 2 µM. nih.govresearchgate.netresearchgate.net This sensitivity highlights the potential of cecropin-based treatments in controlling this devastating plant pathogen. nih.gov In leaf disk assays, pretreatment of P. infestans spores with lytic peptides, including cecropin B, at concentrations as low as 10 µg/ml prevented the development of any late blight lesions on tomato leaf disks. nih.gov

Fusarium moniliforme

Fusarium moniliforme (now known as Fusarium verticillioides) is another filamentous fungus against which Cecropin A exhibits potent activity. Studies have shown that Cecropin A can achieve total killing of F. moniliforme at a concentration of 12.4 μg/ml. nih.gov Furthermore, research on Cecropin B, a closely related peptide, demonstrated an LD50 (the concentration required to kill 50% of the population) of 0.2 µM for non-germinating conidia and germinating conidia of F. moniliforme. oup.com The efficacy of Cecropin A-derived peptides against F. moniliforme has also been documented, with IC50 values varying depending on the specific peptide and incubation time. researchgate.net For instance, one study reported that concentrations between 10 to 20 µM of a Cecropin A-derived peptide were needed for 50% inhibition of F. moniliforme. researchgate.net

Table 1: Efficacy of Cecropin A and its Derivatives Against Filamentous Fungi

Fungal SpeciesPeptideEfficacy MetricConcentrationReference
Phytophthora infestansShortened Cecropin A peptidesIC502 µM nih.govresearchgate.netresearchgate.net
Phytophthora infestansCecropin BLesion prevention10 µg/ml nih.gov
Fusarium moniliformeCecropin ATotal Killing12.4 µg/ml nih.gov
Fusarium moniliformeCecropin BLD50 (non-germinating conidia)0.2 µM oup.com
Fusarium moniliformeCecropin BLD50 (germinating conidia)0.2 µM oup.com
Fusarium moniliformeCecropin A-derived peptideIC5010-20 µM researchgate.net

Inhibition of Fungal Filamentation

A key aspect of the virulence of many fungal pathogens, such as Candida albicans, is their ability to switch from a yeast-like form to a filamentous hyphal form. This transition facilitates tissue invasion and biofilm formation. researchgate.net Cecropin-derived peptides have been shown to effectively inhibit this process. For example, the cecropin-derived peptide C18 has been observed to suppress the hyphal transition in C. albicans. researchgate.net This inhibition of filamentation is a crucial mechanism of Cecropin A's antifungal action, as it attenuates the pathogen's virulence. researchgate.netnih.gov Studies on synthetic peptides derived from Cecropin D also demonstrated a reduction in the transition of C. albicans cells from the yeast to the filamentous form. frontiersin.org This effect is often observed at peptide concentrations lower than those required for fungicidal activity, suggesting a specific interference with the signaling pathways that control fungal morphogenesis. researchgate.net

Antiprotozoal Activity

Cecropin A and its synthetic analogues have demonstrated notable activity against various protozoan parasites. The mechanism of action often involves the disruption of the parasite's cell membrane. semanticscholar.org Synthetic analogs such as SB-37 and Shiva have been shown to be effective against Trypanosoma cruzi and Plasmodium falciparum. mdpi.com Hybrid peptides combining parts of Cecropin A with other antimicrobial peptides, like melittin, have also exhibited enhanced activity against parasites such as Plasmodium falciparum and Leishmania major, while showing reduced toxicity to host cells. semanticscholar.orgupf.edu

Antiviral Activity

The antiviral properties of Cecropin A and its derivatives are an emerging area of research. These peptides have shown activity against a range of viruses. mdpi.com For instance, Cecropin P1, a porcine cecropin, has been found to inhibit the infection and replication of the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV). medchemexpress.com It demonstrates both extracellular virucidal activity and the ability to inhibit the virus at various stages of its life cycle. medchemexpress.com Another example is Cecropin AD, a hybrid peptide, which has shown significant antiviral effects against the H9N2 avian influenza virus in chickens by reducing the viral load and modulating the inflammatory response. frontiersin.org Furthermore, studies on a hybrid peptide of Cecropin A and Magainin 2 have indicated that increasing the hydrophobicity of the peptide can dramatically increase its virus-cell fusion inhibitory activity. sci-hub.se

Antineoplastic/cytotoxic Activity Against Cancer Cells in Vitro

Selective Cytotoxicity Mechanisms against Cancer Cell Lines

Cecropin (B1577577) A exhibits potent cytotoxic effects against various cancer cell lines, including those derived from leukemia, lymphoma, hepatocellular carcinoma, and breast adenocarcinoma. scirp.orgsb-peptide.comscirp.org The primary mechanism for this activity is its ability to selectively target and disrupt the integrity of cancer cell membranes. scirp.org

Structurally, Cecropin A can form amphipathic α-helices. nih.gov This structural motif is crucial for its interaction with cell membranes. The peptide's cationic (positively charged) nature facilitates an initial electrostatic attraction to the anionic (negatively charged) components often found in higher concentrations on the surface of cancer cell membranes compared to normal cells. spandidos-publications.comnih.gov Following this initial binding, the peptide inserts itself into the non-polar lipid bilayer, forming ion-permeable channels or pores. scirp.orgnih.gov This disruption of the membrane leads to a loss of electrochemical gradients, cell depolarization, irreversible cytolysis, and ultimately, cell death. nih.govspandidos-publications.com

Studies have demonstrated the efficacy of Cecropin A and the closely related Cecropin B against multiple tumor types. For instance, both peptides have shown specific antitumor effects on leukemia, lymphoma, and hepatocellular carcinoma cell lines. scirp.orgscirp.org In research involving breast adenocarcinoma cells (MDA-MB-231), Cecropin A induced cytostasis, or inhibition of cell growth and proliferation, at concentrations as low as 30 µM. scirp.org The cytotoxic potential was found to be concentration-dependent, with more significant effects observed at higher concentrations. scirp.org Furthermore, research has confirmed the tumoricidal activity of Cecropin A against colon carcinoma and bladder cancer cell lines. sb-peptide.comnih.gov

Table 1: Cytotoxic Effects of Cecropin A on Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

Cell Line Cancer Type Observed Effect Concentration Citation
MDA-MB-231 Breast Adenocarcinoma Cytostasis 30 µM scirp.org
MDA-MB-231 Breast Adenocarcinoma Significant Cytotoxicity 60 µM - 120 µM scirp.org
M14K Human Mesothelioma Lower sensitivity compared to MDA-MB-231 60 µM - 120 µM scirp.orgscirp.org
Leukemia Cell Lines Leukemia Selective Lysis Not specified wikipedia.org
Lymphoma Cell Lines Lymphoma Cytotoxicity ~1 µM wikipedia.org
Hepatocellular Carcinoma Liver Cancer Antitumor Effect Not specified scirp.orgfrontiersin.org
Bladder Cancer Lines Bladder Cancer Cytotoxicity & Inhibition of Proliferation IC50: 73.29-220.05 µg/ml nih.govresearchgate.net

Differentiation from Effects on Normal Mammalian Cells

A critical aspect of Cecropin A's potential as an anticancer agent is its selectivity for malignant cells over normal, healthy mammalian cells. scirp.orgsemanticscholar.org Numerous studies have shown that concentrations of Cecropin A that are lethal to cancer cells have little to no toxic effect on normal cells, such as human fibroblasts, erythrocytes (red blood cells), and normal gastric epithelial cells. nih.govspandidos-publications.comwikipedia.orgoup.com

This selectivity is largely attributed to differences in the composition and properties of the outer cell membrane between cancerous and non-cancerous cells. nih.gov Cancer cell membranes typically have a higher net negative charge due to an increased presence of anionic molecules like phosphatidylserine (B164497) and O-glycosylated mucins on their outer leaflet. nih.gov The positive charge of Cecropin A leads to a preferential electrostatic interaction with these anionic cancer cell surfaces. spandidos-publications.com In contrast, normal mammalian cells generally have a more neutral outer membrane, resulting in weaker interactions with the cationic peptide. spandidos-publications.com

For example, studies on bladder cancer demonstrated that while Cecropin A was potently cytotoxic to four different bladder cancer cell lines, it did not harm benign murine and human fibroblast cells at the same concentrations. nih.govresearchgate.net Similarly, research on hepatocellular carcinoma confirmed that a cecropin from Musca domestica showed selective cytotoxicity against BEL-7402 tumor cells while not affecting normal cells, an observation supported by in vivo studies showing no toxicity to the liver, spleen, or kidney in mice. semanticscholar.org This differential action suggests a wider therapeutic window compared to conventional chemotherapies that indiscriminately affect both healthy and cancerous cells. scirp.org

Table 2: Comparative Effects of Cecropin A on Cancer vs. Normal Cells This table is interactive. You can sort and filter the data.

Cell Type Origin Effect of Cecropin A Citation
Bladder Cancer Cells Malignant Significant cytotoxicity and inhibition of proliferation nih.govresearchgate.net
Human & Murine Fibroblasts Normal Not susceptible; spared from cytotoxicity nih.govfrontiersin.orgresearchgate.net
Leukemia Cells Malignant Selective lysis wikipedia.org
Normal Lymphocytes Normal Little effect wikipedia.org
Human Erythrocytes Normal No hemolytic activity spandidos-publications.comoup.com
Gastric Epithelial Cells (GES-1) Normal No cytotoxicity spandidos-publications.com

Induction of Cell Death Pathways (e.g., caspase-independent)

Beyond direct membrane lysis, Cecropin A can trigger programmed cell death pathways within cancer cells. A noteworthy mechanism observed in human promyelocytic leukemia cells (HL-60) is the induction of apoptosis through a caspase-independent pathway. spandidos-publications.commedchemexpress.comspandidos-publications.comjmb.or.kr

Caspases are a family of proteases that are central to the execution of the apoptotic program in many scenarios. However, Cecropin A can bypass this classical pathway in certain cells. spandidos-publications.comjmb.or.kr In studies using HL-60 cells, treatment with Cecropin A led to key markers of apoptosis, including the collapse of the mitochondrial membrane potential (Δψm) and morphological changes in the cell nucleus. medchemexpress.com This process, however, occurred without the activation of caspases. spandidos-publications.comspandidos-publications.com

The mechanism appears to be mediated by the mitochondria and involves the production of reactive oxygen species (ROS). spandidos-publications.comfrontiersin.org Cecropin A treatment was shown to promote ROS generation in HL-60 cells, which can lead to mitochondrial dysfunction and trigger the release of pro-apoptotic factors, ultimately leading to cell death without relying on the caspase cascade. spandidos-publications.commedchemexpress.com This alternative cell death mechanism is significant, as many cancer cells develop resistance to conventional therapies by inactivating caspase-dependent apoptotic pathways. The ability of Cecropin A to induce caspase-independent cell death could therefore offer a strategy to overcome such resistance. nih.gov

Peptide Engineering and Analog Design

Rational Design Strategies and Structural Modifications

Rational design of Cecropin (B1577577) A analogs leverages an understanding of its structure-function relationship. Modifications are not random but are based on principles of protein chemistry to achieve desired outcomes. Key strategies include altering the amino acid sequence and constructing hybrid molecules. These modifications aim to enhance the peptide's interaction with bacterial membranes, a critical step in its antimicrobial action. sci-hub.semdpi.commdpi.comresearchgate.net

Amino Acid Substitutions and Deletions for Enhanced Activity or Stability

Altering the amino acid sequence of Cecropin A through substitutions and deletions is a primary strategy to boost its effectiveness and stability. sci-hub.semdpi.com

Substitutions: Replacing specific amino acids can significantly impact the peptide's properties. For instance, substituting certain residues with tryptophan has been shown to enhance antimicrobial and antifungal activity. nih.govfrontiersin.org One study demonstrated that a Cecropin A-melittin hybrid mutant, CAM-W, created through four tryptophan substitutions, exhibited 3 to 12 times higher antimicrobial activity than the original hybrid. nih.gov Another approach involves substituting L-amino acids with their D-enantiomers, which can confer resistance to enzymatic degradation by proteases, a significant hurdle for peptide therapeutics. mdpi.com The substitution of the Trp2 residue in a Cecropin A-magainin 2 hybrid with leucine (B10760876) (P4) retained the peptide's activity, whereas replacement with alanine (B10760859) (P3) caused a drastic decrease, highlighting the importance of hydrophobicity at this position. nih.gov

Deletions: The removal of certain amino acids can also lead to improved characteristics. Deleting negatively charged amino acid residues, such as glutamic and aspartic acid, can increase the net positive charge of the peptide, enhancing its interaction with negatively charged bacterial membranes and thereby boosting antimicrobial activity. mdpi.com However, deletions must be carefully considered, as the removal of key structural elements, like the hinge region in some hybrids, can significantly decrease lytic activity. nih.gov Shortened versions of Cecropin A-melittin hybrids, some as small as 15 residues, have been created by deleting C-terminal residues, yet they retain potent antibiotic activity, comparable or even better than the parent Cecropin A. nih.gov

A notable example of modification is the analog PEW300, which was designed with three mutations to the parent Cecropin A. These changes increased the peptide's positive charge from +6 to +9 and its grand average of hydropathicity from -0.084 to -0.008. sci-hub.senih.gov The result was a four- to sevenfold enhancement in antibacterial activity against a range of bacteria. sci-hub.se

Table 1: Examples of Cecropin A Amino Acid Modifications and Their Effects

Analog Name Parent Peptide Modification(s) Observed Effect Reference(s)
PEW300Cecropin AThree mutations increasing net positive charge and hydrophobicity.4- to 7-fold enhanced antibacterial activity; improved thermal and protease stability. sci-hub.senih.gov
CAM-WCecropin A-MelittinFour tryptophan substitutions.3-12 times higher antimicrobial and antifungal activity; improved stability. nih.gov
P1CA(1-8)-MA(1-12)Deletion of Gly-Ile-Gly hinge sequence.Significantly decreased lytic and pore-forming activity. nih.gov
P4CA(1-8)-MA(1-12)Substitution of Trp2 with Leu.Retained effective lytic and pore-forming activity. nih.gov
Shortened HybridsCA(1-8)M(1-18)C-terminal deletions resulting in 15-residue peptides.Retained potent antibiotic activity, similar or better than Cecropin A. nih.gov

Hybrid Peptide Construction (e.g., Cecropin A-Melittin, Cecropin A-Lysin Fusion)

Constructing hybrid or chimeric peptides is a powerful strategy that combines the desirable attributes of two or more different peptides. This approach often involves fusing the N-terminal sequence of Cecropin A, which is responsible for initial binding to bacterial membranes, with sequences from other potent peptides. acs.orgmdpi.com

Cecropin A-Melittin Hybrids: One of the most successful examples is the creation of Cecropin A-melittin (CAM) hybrids. acs.org These chimeras typically join the N-terminal region of Cecropin A with a hydrophobic, non-hemolytic segment of melittin (B549807). acs.org This combination capitalizes on Cecropin A's potent antibacterial properties while reducing the high cytotoxicity associated with melittin. acs.orgkvinzo.com These hybrids, such as CA(1-7)M(2-9) and CA(1-8)M(1-18), often exhibit a broader spectrum of activity and greater potency than Cecropin A alone. nih.govnih.govacs.org Further modifications, such as shortening the peptide chain or substituting amino acids, have created even more potent and stable CAM analogs. nih.govnih.gov For instance, the 15-residue hybrid CA(1-7)M(2-9) is one of the shortest and most active cecropin-based antibiotics developed. nih.gov

Cecropin A-Lysin Fusions: Another innovative approach is the fusion of Cecropin A with endolysins, which are enzymes produced by bacteriophages that degrade bacterial cell walls. frontiersin.orgfrontiersin.org Gram-negative bacteria have an outer membrane that typically prevents endolysins from reaching their target. By fusing Cecropin A to the N-terminus of an endolysin, such as AbEndolysin, the resulting chimeric protein (eAbEndolysin) can effectively cross the outer membrane of bacteria like Acinetobacter baumannii. frontiersin.orgfrontiersin.orgnih.gov This strategy has been shown to increase the bactericidal activity of the endolysin by at least 2- to 8-fold against multidrug-resistant clinical isolates. frontiersin.orgfrontiersin.org This fusion enhances the lysin's ability to permeate the bacterial membrane, leading to more efficient cell lysis. asm.org

Other Hybrids: Cecropin A has also been hybridized with other antimicrobial peptides, such as magainin 2 and LL-37. nih.govmdpi.com A hybrid of Cecropin A(1-8) and magainin 2(1-12) showed potent antimicrobial activity with low toxicity. nih.gov Similarly, a hybrid combining the N-terminal fragment of Cecropin A with the core antimicrobial fragment of LL-37 resulted in a peptide (C-L) with higher antibacterial activity than either parent peptide alone. mdpi.com

Improvement of Peptide Stability (e.g., protease resistance, thermal stability)

A significant challenge for the therapeutic use of peptides is their susceptibility to degradation by proteases and their potential instability under various environmental conditions like temperature and pH. nih.govmdpi.com Engineering Cecropin A and its analogs to improve stability is crucial for their practical application.

Protease Resistance: One effective method to enhance protease resistance is the substitution of L-amino acids with their D-amino acid counterparts. mdpi.com Since proteases are stereospecific for L-amino acids, peptides composed partially or fully of D-amino acids are less susceptible to enzymatic cleavage. mdpi.comnih.gov For example, substituting L-Lysine and L-Leucine with their D-forms can significantly improve stability against trypsin degradation. mdpi.com Another strategy involves designing the peptide sequence to avoid cleavage sites for common proteases. The CAM-W mutant, with its tryptophan substitutions, demonstrated enhanced resistance to various proteases, including trypsin and pepsin. nih.gov Similarly, expression of a native Cecropin B was susceptible to degradation by host proteases in transgenic plants, but engineered versions could be made more resistant. oup.com

Thermal and pH Stability: Modifications can also improve stability across a range of temperatures and pH levels. The engineered peptide PEW300 was found to be thermally stable up to 100°C and maintained its activity in both neutral and alkaline solutions. sci-hub.se The hybrid peptide CAM-W also showed robust stability across a wide pH range (2.0 to 9.0) and at temperatures from 20°C to 90°C. nih.gov A recombinant form, Cecropin AD, was stable up to 55°C and over a pH range of 4.0 to 9.0. asm.org This broad stability is essential for peptides intended for use in environments where conditions are not always optimal. mdpi.com

Table 2: Stability Profiles of Engineered Cecropin A Analogs

Peptide Analog Stability Enhancement Conditions Resisted Reference(s)
PEW300Protease and Thermal StabilityResistant to proteinase K, pepsin, trypsin; stable up to 100°C. sci-hub.se
CAM-WProtease, Thermal, and pH StabilityResistant to trypsin, pepsin, and other proteases; stable at 20-90°C and pH 2.0-9.0. nih.gov
D-amino acid substituted analogsProtease ResistanceResistant to enzymatic hydrolysis by proteases like trypsin and chymotrypsin. mdpi.com
Cecropin ADThermal and pH StabilityStable up to 55°C; active between pH 4.0 and 9.0. asm.org

Modulation of Physicochemical Properties (e.g., charge, hydrophobicity) for Enhanced Activity

The antimicrobial activity of Cecropin A is intrinsically linked to its physicochemical properties, primarily its net positive charge and hydrophobicity. sci-hub.senih.gov These characteristics govern the peptide's initial electrostatic attraction to the negatively charged bacterial membrane and its subsequent insertion into and disruption of the lipid bilayer. nih.gov

Hydrophobicity: Hydrophobicity is crucial for the peptide's ability to insert into and destabilize the nonpolar core of the bacterial membrane. This property can be modulated by incorporating more hydrophobic amino acids, such as leucine or tryptophan. frontiersin.org In the design of PEW300, the grand average of hydropathicity was increased, which, along with the increased charge, is believed to enhance its interaction with the cell membrane. sci-hub.se Studies on Cecropin A-melittin hybrids have shown that the presence of hydrophobic residues is critical for antibacterial activity; replacing a key hydrophobic residue with a hydrophilic one strongly reduces potency. However, there is a delicate balance, as excessive hydrophobicity can lead to increased toxicity toward host cells. acs.org The general trend observed is that increasing the ratio of hydrophobicity to net positive charge boosts antimicrobial activity. acs.org

Amphipathicity: The spatial arrangement of charged and hydrophobic residues, known as amphipathicity, is also critical. Cecropin A forms an amphipathic α-helix, where charged and hydrophobic residues are segregated on opposite faces of the helix. This structure is fundamental to its membrane-disrupting mechanism. frontiersin.orgfrontiersin.org Engineering efforts often aim to optimize this amphipathic character to improve bacterial cell selectivity and lytic efficiency.

Bioinformatic and Computational Approaches in Peptide Design

Modern peptide engineering heavily relies on bioinformatic and computational tools to rationally design and screen novel Cecropin A analogs before their physical synthesis and testing. sci-hub.semdpi.commdpi.com These in silico methods accelerate the design process, reduce costs, and increase the probability of creating successful candidates. plos.org

Predictive Modeling: Bioinformatic servers and software can predict the physicochemical properties of a designed peptide sequence. sci-hub.se Tools like ExPASy ProtParam, and various antibacterial peptide calculators, can estimate parameters such as molecular weight, net charge, isoelectric point, hydrophobicity (GRAVY score), and instability index. sci-hub.se These predictions were used in the design of the PEW300 peptide to ensure the desired increase in positive charge and hydrophobicity. sci-hub.senih.gov

Screening and Optimization: Computational approaches enable the high-throughput screening of large virtual libraries of peptide analogs. nih.govresearchgate.net Evolutionary multiobjective optimization algorithms can be employed to design novel sequences by optimizing multiple parameters simultaneously, such as antimicrobial potency and low cytotoxicity. plos.org This allows researchers to explore a vast sequence space and identify promising candidates for experimental validation. plos.org This methodology has been used to identify novel cecropin genes from insect transcriptomes, expanding the pool of natural templates for further engineering. nih.govresearchgate.net

Synergistic Antimicrobial Strategies

Combination with Conventional Antibiotics

Research has consistently shown that Cecropin (B1577577) A can act synergistically with a variety of traditional antibiotics, leading to a more potent antimicrobial effect than either agent used alone. This approach can restore the effectiveness of antibiotics to which bacteria have developed resistance.

Synergy with β-Lactam Antibiotics (e.g., Cefotaxime, Ceftazidime, Aztreonam (B1666516), Meropenem (B701), Imipenem)

Studies have demonstrated the synergistic or additive effects of Cecropin A and its derivatives when combined with β-lactam antibiotics against multidrug-resistant (MDR) bacteria. frontiersin.orgnih.gov For instance, an engineered endolysin fused with Cecropin A (eAbEndolysin) exhibited synergistic effects with cefotaxime, ceftazidime, and aztreonam against various clinical isolates of Acinetobacter baumannii. frontiersin.orgresearchgate.netfrontiersin.org The same fusion protein showed an additive effect when combined with the carbapenems meropenem and imipenem (B608078). frontiersin.orgresearchgate.netfrontiersin.org Another study involving a synthetic hybrid peptide derived from Cecropin A and melittin (B549807), CA(1-7)M(2-9)NH(2), also found synergy when combined with imipenem against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, chimeras of Cecropin A-melittin have demonstrated synergistic effects with beta-lactam antibiotics against A. baumannii. asm.org

The following table summarizes the observed synergistic and additive effects of a Cecropin A-fused endolysin (eAbEndolysin) with various β-lactam antibiotics against different strains of A. baumannii. frontiersin.orgfrontiersin.org

Bacterial StrainCefotaximeCeftazidimeAztreonamMeropenemImipenem
A. baumannii ST191SynergyAdditiveSynergySynergySynergy
A. baumannii ST208AdditiveSynergyAdditiveAdditiveAdditive
A. baumannii ST229SynergySynergyAdditiveAdditiveNo Data
A. baumannii ST369AdditiveAdditiveSynergySynergyAdditive
A. baumannii ST451SynergySynergySynergySynergySynergy
A. baumannii ST784SynergyAdditiveAdditiveSynergySynergy

Synergy with Tetracyclines

The combination of Cecropin A derivatives with tetracycline (B611298) antibiotics has proven to be a potent strategy against Gram-negative bacteria. A study on Cecropin A2, a derivative from the mosquito Aedes aegypti, revealed a significant synergistic effect when combined with tetracycline against Pseudomonas aeruginosa. nih.govnih.govasm.org This combination resulted in an eight-fold reduction in the minimum inhibitory concentrations (MICs) of both Cecropin A2 and tetracycline. nih.govnih.govasm.org The synergistic activity was also observed against multidrug-resistant clinical isolates of P. aeruginosa. nih.gov The combination of Cecropin A2 with doxycycline (B596269) also showed synergistic activity. nih.govasm.org

The table below illustrates the reduction in MIC for Cecropin A2 and tetracycline when used in combination against P. aeruginosa PA14. nih.gov

CompoundMIC Alone (μg/ml)MIC in Combination (μg/ml)Fold Reduction
Cecropin A23248
Tetracycline6488

Synergy with Polymyxins (e.g., Colistin)

While some studies have shown synergistic effects between endolysins and colistin, a polymyxin (B74138) antibiotic, research on the direct synergy of Cecropin A with polymyxins is also emerging. frontiersin.orgnih.gov For instance, the antimicrobial peptide LL-37, when combined with colistin, demonstrated strong synergy against multidrug-resistant Escherichia coli. frontiersin.org Although not a direct study on Cecropin A, this highlights the potential for AMPs to work in concert with polymyxins. The mechanism often involves the AMP enhancing the permeability of the bacterial membrane, allowing the polymyxin to reach its target more effectively. frontiersin.org

Combination with Other Natural Antimicrobial Compounds (e.g., Essential Oils)

The antimicrobial properties of Cecropin A can be enhanced when used in combination with other natural compounds like essential oils. A study investigating the synergistic effects of Cecropin A with essential oils from winter savory (Satureja montana), bergamot (Citrus bergamia), and cinnamon (Cinnamomum zeylanicum) against Escherichia coli and Salmonella enterica serovar Typhimurium demonstrated notable synergistic activity. mdpi.comnih.govresearchgate.net For E. coli, the combination of cinnamon essential oil and Cecropin A showed a 77.8% synergistic effect. mdpi.comnih.gov Although Cecropin A alone had lower individual efficacy compared to some essential oils, its combination resulted in antibacterial activity even at high dilutions. mdpi.comnih.govresearchgate.net

Mechanisms of Synergy (e.g., enhanced membrane permeabilization, inhibition of efflux pumps)

The synergistic action of Cecropin A with other antimicrobial agents is attributed to several key mechanisms:

Enhanced Membrane Permeabilization: A primary mechanism of Cecropin A is its ability to disrupt bacterial membranes. mdpi.comnih.govnih.gov By permeabilizing the outer membrane of Gram-negative bacteria, Cecropin A facilitates the entry of conventional antibiotics that would otherwise be excluded, allowing them to reach their intracellular targets. frontiersin.orgnih.govasm.orgnih.govacs.org For example, Cecropin A2 was found to bind to lipopolysaccharides (LPS) on the surface of P. aeruginosa, permeabilize the membrane, and interact with bacterial genomic DNA, thereby facilitating the translocation of tetracycline into the cytoplasm. nih.govnih.govasm.org This disruption of the membrane is a crucial step in overcoming intrinsic resistance in many Gram-negative pathogens. asm.org

Inhibition of Efflux Pumps: Cecropin A has been shown to inhibit the activity of efflux pumps, which are a major mechanism of antibiotic resistance in bacteria. frontiersin.orgnih.govdntb.gov.uaresearchgate.net These pumps actively expel antibiotics from the bacterial cell. acs.org By inhibiting these pumps, Cecropin A can increase the intracellular concentration of the co-administered antibiotic, thereby enhancing its efficacy. frontiersin.orgnih.gov Studies have shown that Cecropin A can disrupt efflux pump activity in uropathogenic E. coli. frontiersin.org

Impact on Emergence of Resistance

The use of Cecropin A in combination therapies may play a crucial role in slowing the development of antibiotic resistance. frontiersin.orgnih.gov By employing a multi-pronged attack on bacteria, combining different mechanisms of action, it becomes more difficult for bacteria to develop resistance to both agents simultaneously. mdpi.com The disruption of the bacterial membrane by Cecropin A is a physical mechanism that is less prone to the development of resistance compared to the specific molecular targets of many conventional antibiotics. asm.org Furthermore, by enhancing the efficacy of existing antibiotics, combination therapies can help preserve their utility and extend their clinical lifespan. frontiersin.org Some studies suggest that combination therapy with Cecropin A-melittin hybrid peptides and β-lactams may further reduce the threat of resistance induction. oup.comnih.govasm.org

Mechanisms of Pathogen Resistance to Chain A, Cecropin a

Bacterial Membrane Modifications (e.g., lipid A alterations, charge density changes)

Bacteria can develop resistance to Cecropin (B1577577) A by modifying their outer membrane, a key target for this cationic antimicrobial peptide. These modifications often involve altering the chemical structure of lipopolysaccharide (LPS), particularly the lipid A component, which reduces the electrostatic attraction between the negatively charged bacterial surface and the positively charged peptide. nih.govmdpi.com

One of the primary modifications is the addition of positively charged moieties to lipid A, which neutralizes the negative charge of the phosphate (B84403) groups. For instance, Yersinia pestis, the causative agent of plague, modifies its lipid A with 4-amino-4-deoxy-L-arabinose (Ara4N) at temperatures similar to those found in its flea vector (21–28°C). nih.gov This charge alteration is proposed to inhibit the electrostatic interactions required for Cecropin A to bind to and permeabilize the bacterial membrane, thus conferring resistance. nih.gov Studies have shown that deleting the operon responsible for this Ara4N modification renders Y. pestis highly susceptible to a cecropin from its flea vector. biorxiv.org Similarly, in other Gram-negative bacteria like Pseudomonas aeruginosa, the addition of L-Ara4N and phosphoethanolamine (pEtN) to lipid A is a known resistance mechanism against cationic antimicrobial peptides. asm.org

In Helicobacter pylori, resistance to cecropin-like peptides is associated with modifications at the 1-phosphate position of lipid A. Mutants unable to remove this phosphate group show increased sensitivity to Cecropin A. asm.org This suggests that reducing the number of negative charges on the lipid A structure is a crucial strategy for resistance. asm.org

Beyond charge modification, changes in the acylation pattern of lipid A can also influence susceptibility. While the tetra-acylated form of lipid A in Y. pestis may help evade the mammalian immune system, it makes the bacterium more sensitive to Cecropin A. nih.govbiorxiv.org This highlights the complex interplay between different membrane modifications and their context-dependent effects on antimicrobial peptide resistance.

Table 1: Bacterial Membrane Modifications Conferring Resistance to Cecropin A
Bacterial SpeciesMembrane ModificationEffect on Cecropin A InteractionReference
Yersinia pestisAddition of 4-amino-4-deoxy-L-arabinose (Ara4N) to lipid AReduces negative charge, inhibiting electrostatic binding and membrane permeabilization. nih.gov
Pseudomonas aeruginosaAddition of L-Ara4N and phosphoethanolamine to lipid AMasks negative charges on lipid A, leading to resistance. asm.org
Helicobacter pyloriRemoval of the 1-phosphate group from lipid AReduces the overall negative charge of the lipid A domain. asm.org
Escherichia coli (stationary phase)Altered distribution of phosphatidylglycerol (anionic phospholipid)Changes the spatial pattern of initial peptide attack on the cytoplasmic membrane. nih.gov

Peptide Degradation by Microbial Proteases

A significant mechanism of resistance employed by various microbes is the enzymatic degradation of Cecropin A by proteases. nih.gov Pathogens can secrete proteases that cleave the peptide, rendering it inactive before it can reach its target on the bacterial membrane.

The susceptibility of cecropins to proteolysis is a recognized challenge for their therapeutic application. For example, the digestive tracts of insects contain proteases like trypsin that can degrade cecropins. nih.gov Similarly, human neutrophil elastase, a protease produced during infections, can also target and inactivate these peptides. nih.gov The stability of Cecropin A has also been shown to be compromised by proteases present in plant tissues, which can degrade the peptide when it is expressed in transgenic plants for disease protection. usda.govapsnet.org This inherent vulnerability to a wide range of proteases, both from the host and the pathogen, represents a formidable resistance mechanism.

Table 2: Microbial Proteases Involved in Cecropin A Degradation
MicroorganismProteaseEffect on Cecropin AReference
Enterobacter cloacaeOmpTProteolytically cleaves the peptide, contributing to resistance. plos.orgnih.gov
Pseudomonas aeruginosaPseudomonas elastaseInactivates the peptide. nih.govnih.gov
Staphylococcus aureusV8 proteaseInactivates the peptide. nih.govnih.gov

Efflux Pump Activity

Efflux pumps are transmembrane proteins that actively transport a wide range of substances, including antimicrobial agents, out of the bacterial cell. This mechanism can prevent antimicrobial peptides like Cecropin A from reaching their intracellular or membrane targets in sufficient concentrations to exert their bactericidal effects.

The intrinsic resistance of some Gram-negative bacteria, such as Pseudomonas aeruginosa, is partly attributed to the efficient deployment of transmembrane efflux pumps. asm.org These pumps can expel antibiotics that attack the outer membrane, preventing them from reaching their targets. asm.org While direct evidence for Cecropin A efflux by specific pumps is an area of ongoing research, the role of efflux systems in resistance to antimicrobial peptides, in general, is well-established. sci-hub.se

Interestingly, Cecropin A has been found to disrupt uropathogenic E. coli biofilms by inhibiting efflux pump activity, suggesting a dual role where the peptide can both be a target for and an inhibitor of these resistance mechanisms. frontiersin.orgresearchgate.netdntb.gov.ua This interplay indicates that the effectiveness of Cecropin A can be influenced by the balance between its expulsion by efflux pumps and its ability to interfere with their function. The presence of multiple efflux pump systems in bacteria like P. aeruginosa is a significant factor contributing to their broad-spectrum antibiotic resistance. asm.org

Inoculum-Dependent Resistance

Inoculum-dependent resistance describes a phenomenon where the initial number of bacterial cells influences the efficacy of an antimicrobial agent. For cecropins, a higher bacterial load can lead to increased survival and resistance. This effect has been clearly demonstrated in Enterobacter cloacae when exposed to cecropin B. nih.govplos.orgnih.gov

At a high initial inoculum, the bacterial population can collectively overcome the antimicrobial peptide. plos.orgnih.gov This is thought to occur because the large number of cells can effectively "soak up" the peptide, reducing its concentration below the threshold required for killing before all cells are lysed. plos.org Additionally, the production of resistance factors, such as proteases that degrade the peptide, is more effective at higher cell densities. plos.org

Single-cell analysis of E. cloacae has revealed that this inoculum effect is due to a "dynamic survival" within the population, which is phenotypically similar to heteroresistance—where a subpopulation of cells can survive at antimicrobial concentrations above the minimum inhibitory concentration (MIC). plos.orgnih.govplos.org The magnitude of this resistant subpopulation is highly dependent on the initial inoculum size. plos.orgnih.govbiorxiv.org This collective defense mechanism means that the concentration of Cecropin A that is effective against a low number of bacteria may be insufficient to clear an infection with a high bacterial burden.

Genetic Determinants of Resistance (e.g., PhoP-PhoQ Two-Component System)

The expression of many resistance factors against Cecropin A is controlled by sophisticated genetic regulatory networks, most notably two-component systems. The PhoP-PhoQ system is a well-characterized two-component regulatory system in several Gram-negative bacteria that plays a crucial role in sensing and responding to environmental cues, including the presence of cationic antimicrobial peptides. nih.govasm.org

The PhoQ protein is a membrane-bound sensor kinase that detects low magnesium environments and the presence of cationic antimicrobial peptides. nih.govplos.org Upon activation, PhoQ phosphorylates the cytoplasmic response regulator, PhoP. asm.org Phosphorylated PhoP then acts as a transcription factor, binding to specific DNA sequences to activate or repress a suite of genes. asm.orgmdpi.com

A primary function of the PhoP-PhoQ system in conferring resistance to Cecropin A is the regulation of genes involved in LPS modification. plos.orgresearchgate.net In Salmonella enterica and Sodalis glossinidius, PhoP-PhoQ activates the transcription of operons (like the pmrH operon) responsible for modifying lipid A with aminoarabinose. plos.orgresearchgate.net This modification reduces the net negative charge of the outer membrane, thereby repelling cationic peptides like Cecropin A. asm.orgresearchgate.net Inactivation of the phoP gene in S. glossinidius results in a dramatic increase in sensitivity (approximately 1000-fold) to Cecropin A. researchgate.net

In Enterobacter cloacae, the PhoP-PhoQ system is one of three key genetic factors, alongside the OmpT protease and the Rcs-mediated membrane stress response, that collectively contribute to cecropin resistance. plos.orgnih.govbiorxiv.org This indicates that resistance is not due to a single mechanism but is a nuanced, multi-faceted response orchestrated by complex regulatory networks. researchgate.net The PhoP-PhoQ system essentially raises the concentration of cecropin required for bacterial lysis by remodeling the cell surface. plos.org

Table 3: Role of the PhoP-PhoQ System in Cecropin A Resistance
Bacterial SpeciesGenes/Operons Regulated by PhoP-PhoQResulting PhenotypeReference
Salmonella entericaGenes for lipid A modification (e.g., addition of aminoarabinose)Increased resistance to Cecropin A. nih.gov
Sodalis glossinidiuspmrH operon (involved in lipid A modification)Modification of lipid A, conferring resistance to Cecropin A. plos.orgresearchgate.net
Enterobacter cloacaePart of a multi-component response including protease production and membrane stress responses.Contributes to inoculum-dependent dynamic survival and overall resistance. plos.orgnih.gov
Pseudomonas aeruginosaarnBCADTEF-pmrE operon (LPS modification enzymes)Contributes to resistance to polymyxins (structurally similar cationic peptides). mdpi.com

Immunomodulatory and Anti Inflammatory Activities

Suppression of Pro-inflammatory Mediators (e.g., Nitrite, TNF-α, IL-1β, MIP-1, MIP-2)

A key aspect of Cecropin (B1577577) A's anti-inflammatory activity is its ability to suppress the production of various pro-inflammatory mediators. Research has consistently shown that Cecropin A can inhibit the release of nitric oxide (NO), a signaling molecule that can contribute to inflammation at high levels. sb-peptide.commdpi.com Furthermore, it effectively reduces the levels of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov

Studies using macrophage cell lines, such as RAW264.7, have demonstrated that Cecropin A significantly suppresses the production of TNF-α, IL-1β, macrophage inflammatory protein-1 (MIP-1), and macrophage inflammatory protein-2 (MIP-2) when these cells are stimulated with lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. sb-peptide.comnih.gov For instance, in LPS-stimulated RAW264.7 cells, a cecropin B-derived peptide showed significant inhibition of TNF-α and IL-6 release. nih.gov Specifically, this peptide reduced TNF-α release by 67.2% and IL-6 release by 88.7%. nih.gov Similarly, a cecropin-melittin hybrid peptide known as CEMA was found to strongly inhibit the LPS-induced expression of genes encoding for IL-1β, MIP-1α, and MIP-1β. This broad-spectrum suppression of pro-inflammatory mediators underscores the potential of Cecropin A as a therapeutic agent for inflammatory conditions.

Inhibition of Intracellular Signaling Pathways (e.g., ERK, JNK, p38 MAPK)

Cecropin A exerts its anti-inflammatory effects by targeting and inhibiting key intracellular signaling pathways that are crucial for the inflammatory response. Notably, it has been shown to inhibit the mitogen-activated protein kinase (MAPK) pathways, which include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. nih.govfrontiersin.orgsb-peptide.com These pathways are activated by various stimuli, including LPS, and lead to the production of pro-inflammatory cytokines and other inflammatory mediators.

Research has demonstrated that Cecropin A can down-regulate the phosphorylation of JNK and p38 MAPK, which is a critical step in their activation. nih.gov By inhibiting these signaling molecules, Cecropin A effectively dampens the downstream inflammatory cascade. frontiersin.orgnih.gov For example, studies have shown that Cecropin A can inhibit intracellular cell signaling via the ERK, JNK, and p38 MAPK pathways, ultimately preventing the expression of inflammatory proteins. sb-peptide.com In porcine intestinal epithelial cells, Cecropin A was found to downregulate the MEK/ERK pathway, which is involved in regulating the intestinal barrier. nih.gov This inhibition of MAPK signaling pathways is a central mechanism through which Cecropin A modulates the inflammatory response at a cellular level.

Regulation of COX-2 Expression

Cecropin A has been shown to regulate the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a pivotal role in the inflammatory process. nih.govsb-peptide.com COX-2 is responsible for the synthesis of prostaglandins, which are lipid compounds that contribute to inflammation, pain, and fever. The expression of COX-2 is often induced by pro-inflammatory stimuli such as LPS.

Studies have revealed that Cecropin A can suppress the expression of COX-2. nih.govmedchemexpress.com This inhibition is linked to its ability to interfere with the upstream signaling pathways that control COX-2 gene transcription, such as the MAPK pathways. sb-peptide.com By preventing the expression of COX-2, Cecropin A can effectively reduce the production of prostaglandins, thereby mitigating the inflammatory response. nih.govsb-peptide.com This targeted regulation of a key inflammatory enzyme further highlights the therapeutic potential of Cecropin A in managing inflammatory conditions.

LPS Neutralization and Toll-like Receptor 4 (TLR4) Targeting

A critical mechanism underlying the anti-inflammatory activity of Cecropin A is its ability to neutralize lipopolysaccharide (LPS) and target the Toll-like receptor 4 (TLR4) signaling complex. nih.govmdpi.comresearchgate.net LPS, a potent endotoxin (B1171834) from Gram-negative bacteria, is a primary trigger of septic shock and inflammation. mdpi.com TLR4, in conjunction with its co-receptors MD-2 and CD14, is the principal receptor that recognizes LPS and initiates the inflammatory cascade. nih.govfrontiersin.org

Cecropin A can directly bind to and neutralize LPS, preventing it from interacting with its receptors on immune cells. mdpi.comnih.govmdpi.comresearchgate.net This interaction is facilitated by the cationic nature of Cecropin A, which allows it to bind to the negatively charged phosphate (B84403) groups of the lipid A portion of LPS. mdpi.com Studies have shown that Cecropin A and its analogs can disrupt LPS aggregates, which is believed to be important for its antimicrobial and anti-inflammatory actions. researchgate.net

Furthermore, research indicates that Cecropin A can specifically target TLR4. nih.govmdpi.comresearchgate.net By blocking the binding of LPS to TLR4, Cecropin A effectively inhibits the activation of downstream signaling pathways, such as the NF-κB and MAPK pathways, leading to a significant reduction in the production of pro-inflammatory cytokines. frontiersin.orgnih.govmdpi.comresearchgate.net Some studies have even shown a synergistic effect when Cecropin A is co-administered with other TLR4 antagonists, enhancing the blockage of the TLR4 signal. nih.govfrontiersin.org This dual action of LPS neutralization and TLR4 targeting makes Cecropin A a potent inhibitor of LPS-induced inflammation.

Modulation of Gut Microbiota Composition

Cecropin A can influence the composition of the gut microbiota, which in turn can impact host immunity and inflammation. frontiersin.org The gut microbiota plays a crucial role in maintaining intestinal homeostasis and educating the immune system. frontiersin.org An imbalance in the gut microbial community, known as dysbiosis, is often associated with inflammatory conditions.

Studies have shown that Cecropin A can selectively modulate the gut microbiota. For instance, in a mouse model of inflammatory bowel disease (IBD), Cecropin A was found to decrease the abundance of potentially harmful bacteria like Bacteroidaceae and Enterobacteriaceae, which are often enriched in IBD. frontiersin.org Interestingly, unlike the antibiotic gentamicin, Cecropin A specifically promoted the growth of beneficial Lactobacillus species. frontiersin.org This selective modulation suggests that Cecropin A can help restore a healthy gut microbial balance. By reducing harmful bacteria and promoting beneficial ones, Cecropin A can alleviate inflammation in the gut and potentially in other parts of the body through the gut-immune axis. frontiersin.org The ability of antimicrobial peptides like Cecropin A to shape the gut microbiota without the broad, non-specific effects of traditional antibiotics presents a promising therapeutic strategy. nih.gov

Production and Research Methodologies

Peptide Synthesis Approaches

The production of Cecropin (B1577577) A for research and potential therapeutic applications relies on two primary methodologies: chemical synthesis and recombinant expression.

Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for producing synthetic Cecropin A and its analogs. pnas.orgnih.govnih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. pnas.org An early and significant achievement was the synthesis of the 37-residue Cecropin A amide, which was found to be chemically and functionally indistinguishable from its natural counterpart. pnas.orgnih.gov

The process allows for high coupling yields, often exceeding 99.8% per cycle, which is crucial for the synthesis of a relatively long peptide like Cecropin A. nih.gov Various solid supports can be utilized, including multidetachable benzhydrylamine resin, which facilitates the generation of the C-terminal amide upon acidolysis. pnas.org Following synthesis, the peptide is cleaved from the resin, deprotected, and purified, typically using methods like high-pressure liquid chromatography (HPLC). nih.gov The purity and identity of the synthetic peptide are then confirmed through analytical techniques such as HPLC and amino acid analysis. pnas.org

The synthesis of analogs, such as a 33-residue fragment of Cecropin A, has also been successfully accomplished using SPPS, demonstrating the versatility of this approach for structure-activity relationship studies. nih.gov

Recombinant Expression Systems (e.g., Escherichia coli, Bacillus subtilis)

Recombinant DNA technology offers a cost-effective and scalable alternative for producing Cecropin A. Escherichia coli and Bacillus subtilis are two of the most common host systems for this purpose.

Escherichia coli : E. coli is a widely used host due to its rapid growth and well-established genetic tools. mdpi.com However, the direct expression of AMPs like Cecropin A can be toxic to the host cells. To overcome this, fusion protein strategies are often employed. mdpi.comsmujo.id For instance, Cecropin A can be expressed as a fusion with a carrier protein, such as an intein, which can later be cleaved to release the active peptide. mdpi.com This approach has been used to produce cecropin-like peptides with yields suitable for research and potential commercial scaling. mdpi.com Optimization of expression conditions, such as induction with isopropyl β-D-1-thiogalactopyranoside (IPTG) at lower temperatures, can enhance the yield of soluble recombinant protein. mdpi.comsmujo.id

Bacillus subtilis : B. subtilis is an attractive host for secreting recombinant proteins directly into the culture medium, simplifying purification. nih.govresearchgate.net Expression systems have been designed where the Cecropin AD gene (a hybrid of Cecropin A and D) is fused with a signal peptide, such as that from SacB, and a small ubiquitin-like modifier (SUMO) tag to enhance expression and facilitate purification. nih.govresearchgate.net This system has achieved expression levels of up to 30.6 mg of pure recombinant Cecropin AD per liter of culture supernatant. nih.gov The secreted peptide can be purified from the culture medium, offering a significant advantage over intracellular expression systems that require cell lysis. nih.govresearchgate.net

In vitro Activity Assessment

A critical aspect of Cecropin A research is the thorough evaluation of its antimicrobial properties through various in vitro assays.

Quantitative Assessment of Antimicrobial Activity (e.g., Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC))

The antimicrobial potency of Cecropin A is quantified using standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC) and, for fungi, the Minimum Fungicidal Concentration (MFC).

The MIC is the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism after a defined incubation period. mdpi.comresearchgate.net For example, a synthetic 33-residue fragment of Cecropin A exhibited an MIC of approximately 1 µM against Escherichia coli. nih.gov Studies on Cecropin AD against Staphylococcus aureus have shown MICs as low as <0.05 μM (0.2 μg/ml). nih.gov Against Candida albicans, Cecropin A was found to have an MIC of 0.9 μg/mL. mdpi.com

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus. For Cecropin A against C. albicans, the MFC was determined to be 1.8 μg/mL. mdpi.com Time-kill kinetic studies further elucidate the bactericidal or fungicidal nature of the peptide, showing, for instance, that the MFC of Cecropin could eliminate C. albicans within 40 minutes. mdpi.com

PeptideOrganismMICMFCSource
Cecropin A (1-33)Escherichia coli~1 µM- nih.gov
Cecropin ADStaphylococcus aureus&lt;0.05 µM (0.2 µg/ml)- nih.gov
Cecropin ACandida albicans0.9 µg/mL1.8 µg/mL mdpi.com

Membrane Integrity and Permeability Assays (e.g., dye leakage, depolarization, fluorescence uptake)

A primary mechanism of action for Cecropin A is the disruption of microbial cell membranes. Various assays are used to investigate this effect.

Dye Leakage and Fluorescence Uptake: These assays use fluorescent probes that are normally excluded from cells with intact membranes. The uptake of these dyes indicates membrane permeabilization.

Propidium Iodide (PI): PI is a fluorescent dye that cannot cross the membrane of live cells. mdpi.com When Cecropin A damages the cell membrane of C. albicans, PI enters the cell and emits red fluorescence, the intensity of which correlates with the extent of membrane damage. mdpi.commdpi.com

SYTOX Green: This is another membrane-impermeant dye that fluoresces upon binding to nucleic acids inside cells with compromised membranes. asm.org Studies have shown that Cecropin A treatment leads to the uptake of SYTOX Green by bacteria like Acinetobacter baumannii, indicating membrane permeabilization. asm.org

1-N-phenylnaphthylamine (NPN): This probe is used to assess the permeability of the bacterial outer membrane. An increase in fluorescence indicates that NPN has partitioned into the hydrophobic interior of the membrane, a process facilitated by membrane-disrupting agents. mdpi.com

Membrane Depolarization: The effect of Cecropin A on the membrane potential of bacteria can be measured using potentiometric dyes like DiSC3(5). nih.gov The addition of Cecropin A to bacterial suspensions causes a rapid increase in the fluorescence of this dye, signifying immediate membrane depolarization. nih.gov

Assay TypeProbe/MethodOrganismObserved EffectSource
Fluorescence UptakePropidium Iodide (PI)Candida albicansIncreased red fluorescence over time, indicating membrane damage. mdpi.com
Fluorescence UptakeSYTOX GreenAcinetobacter baumanniiTime-dependent increase in fluorescence, suggesting rapid killing via membrane disruption. asm.org
Membrane DepolarizationDiSC3(5)Escherichia coliImmediate increase in fluorescence, indicating rapid membrane depolarization. nih.gov
Outer Membrane Permeability1-N-phenylnaphthylamine (NPN)Escherichia coliIncreased fluorescence intensity correlated with peptide concentration. mdpi.com

Biofilm Inhibition and Disruption Assays

Bacterial biofilms present a significant challenge in infections due to their inherent resistance to antibiotics. Cecropin A has shown promise in combating biofilms.

Biofilm Inhibition: The ability of Cecropin A to prevent the formation of biofilms is assessed by incubating microorganisms with the peptide from the initial stages of growth. The minimal biofilm inhibitory concentration (MBIC) is the lowest concentration that prevents biofilm formation. mdpi.com Assays often use crystal violet staining to quantify the adhered biomass or metabolic assays like the XTT reduction assay to measure the viability of cells within the biofilm. mdpi.comnih.govfrontiersin.org For example, a Cecropin-4 derived peptide, C18, significantly inhibited C. albicans biofilm formation at a concentration of 32 μg/ml. frontiersin.org

Biofilm Disruption: The efficacy of Cecropin A against pre-formed, mature biofilms is also evaluated. This is a more challenging test as mature biofilms have a protective extracellular matrix. The minimal biofilm eradication concentration (MBEC) is determined as the concentration required to kill the cells within an established biofilm. mdpi.commdpi.com Cecropin A has been shown to destroy both planktonic and sessile biofilm-forming uropathogenic E. coli cells. wikipedia.org The mechanism involves outer membrane permeabilization followed by disruption of the biofilm structure. wikipedia.org

Structural Analysis Techniques

The three-dimensional structure of Cecropin A is crucial for its biological function. Researchers utilize several sophisticated techniques to elucidate its conformational properties.

Circular Dichroism (CD) Spectroscopy: This technique is widely used to determine the secondary structure of Cecropin A. In aqueous solutions, Cecropin A typically exhibits a random coil conformation. acs.org However, in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles, trifluoroethanol (TFE), or lipopolysaccharides (LPS), it undergoes a significant conformational change to a predominantly α-helical structure. acs.orgnih.govunimi.it Studies have shown that upon interaction with LPS from E. coli, Cecropin A folds into an α-helical conformation. unimi.it Similarly, in the presence of lipoteichoic acids (LTAs) from Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, Cecropin A transitions from an unstructured state to one with significant α-helical content. acs.orgnih.gov CD spectroscopy has also been instrumental in analyzing chimeric versions of Cecropin A, such as Cecropin AD, confirming its primarily α-helical structure. asm.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution insights into the atomic-level structure of Cecropin A in solution. Early studies using two-dimensional NMR in a hexafluoroisopropyl alcohol solution, which promotes an ordered structure, allowed for the complete assignment of the proton NMR spectrum of Cecropin A. nih.govgmclore.org These investigations revealed two distinct helical regions in the peptide, from residues 5 to 21 and 24 to 37. gmclore.orgosti.govacs.org Solid-state NMR has also been employed to determine the orientation of Cecropin A within phospholipid bilayers, indicating that the peptide helices lie parallel to the membrane surface. researchgate.net

Interactive Data Table: Structural Analysis of Cecropin A
Technique Environment/Condition Key Finding Reference(s)
Circular Dichroism Aqueous solution Random coil conformation acs.org
Circular Dichroism SDS, TFE, LPS Predominantly α-helical structure acs.orgnih.govunimi.it
Circular Dichroism B. subtilis & S. aureus LTA Transition to α-helical structure acs.orgnih.gov
Nuclear Magnetic Resonance Hexafluoroisopropyl alcohol Two helical regions (residues 5-21 and 24-37) nih.govgmclore.orgosti.govacs.org
Solid-State NMR Phospholipid bilayers Helices oriented parallel to membrane surface researchgate.net

Microscopic Techniques

Microscopy provides direct visual evidence of the effects of Cecropin A on microbial cells.

Electron Microscopy (EM) and Scanning Electron Microscopy (SEM): These techniques have been pivotal in visualizing the morphological changes induced by Cecropin A on various microorganisms. SEM studies on Escherichia coli have shown that treatment with Cecropin A and its analogs leads to the disruption of the cell membrane, formation of pores, and leakage of cytoplasmic contents. mdpi.comnih.govmednexus.org Similar observations were made with Candida albicans, where SEM revealed that Cecropin A causes the cell surface to become rough and wrinkled, eventually leading to cell lysis. mdpi.comnih.gov Transmission Electron Microscopy (TEM) of C. albicans further showed that the cell wall, cell membrane, and intracellular organelles are all affected by the peptide. mdpi.comnih.gov SEM has also been used to observe changes in the outer surface of fish bacterial pathogens, which correlated with their induced resistance to Cecropin B. asm.org

Cell Signaling Pathway Analysis

The immunomodulatory effects of Cecropin A are investigated by analyzing its impact on intracellular signaling pathways.

Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA): These immunoassays are standard methods to quantify changes in protein expression and cytokine secretion in response to Cecropin A. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, Western blotting has shown that Cecropin A can inhibit the phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38. sb-peptide.comnih.gov This inhibition leads to the prevention of cyclooxygenase-2 (COX-2) expression. sb-peptide.com In porcine intestinal epithelial cells, Western blotting revealed that Cecropin A downregulates the MEK/ERK signaling pathway. nih.gov ELISA has been used to measure the levels of pro-inflammatory cytokines. For instance, in LPS-stimulated macrophages and in mouse models of inflammation, Cecropin A has been shown to suppress the release of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). sb-peptide.comfrontiersin.orgmdpi.comnih.gov

Interactive Data Table: Cell Signaling Pathways Affected by Cecropin A
Technique Cell/Model System Pathway/Target Effect of Cecropin A Reference(s)
Western Blotting LPS-stimulated macrophages p-ERK, p-JNK, p-p38 MAPK Inhibition of phosphorylation sb-peptide.comnih.gov
Western Blotting Porcine intestinal epithelial cells MEK/ERK pathway Downregulation nih.gov
ELISA LPS-stimulated macrophages TNF-α, IL-1β, IL-6 Suppression of release sb-peptide.com
ELISA DSS-induced IBD mouse model TNF-α, IL-1β, IL-6 Decreased levels in colon frontiersin.orgnih.gov
ELISA LPS-induced endotoxemia mouse model IL-6 Reduction in serum mdpi.com

In vivo Research Models (Non-Human)

To understand the therapeutic potential and biological effects of Cecropin A in a whole-organism context, various non-human animal models are employed.

Galleria mellonella (Greater Wax Moth): The larvae of G. mellonella are a valuable model for studying innate immunity and the efficacy of antimicrobial peptides. Research has shown that Cecropin A is one of the antimicrobial peptides induced in the hemolymph of G. mellonella larvae following bacterial challenge. frontiersin.orgbibliotekanauki.pl This model has been used to screen for anti-biofilm activities of Cecropin A against uropathogenic E. coli. nih.gov

Caenorhabditis elegans: This nematode is a powerful high-throughput screening tool for identifying new anti-infective compounds. In a screen of insect-derived antimicrobial peptides against Acinetobacter baumannii, Cecropin A and 14 other cecropin-like peptides were found to enhance the survival of infected C. elegans. researchgate.netfrontiersin.orgnih.govumassmed.edu This model helped to demonstrate that the mechanism of action involves the disruption of the bacterial membrane. frontiersin.orgnih.gov

Various rodent models are used to investigate the antibacterial and anti-inflammatory properties of Cecropin A in vivo.

E. coli-infected rodent models: Single intraperitoneal administrations of Cecropin A have been shown to decrease mortality in mice acutely infected with a lethal dose of E. coli. mdpi.comresearchgate.netresearchgate.net These studies demonstrated a reduction in bacterial concentrations in both peritoneal fluid and blood. mdpi.comresearchgate.net

LPS-induced endotoxemia mouse models: Cecropin A has demonstrated protective effects in mouse models of endotoxic shock induced by LPS. mdpi.comnih.gov It has been shown to neutralize LPS, reduce circulating levels of inflammatory cytokines like IL-6, and alleviate organ damage. mdpi.comnih.govresearchgate.net

DSS-induced inflammatory bowel disease (IBD) mouse models: In mice with dextran (B179266) sulfate sodium (DSS)-induced colitis, a model for IBD, intraperitoneal injection of Cecropin A has been shown to alleviate disease symptoms. frontiersin.orgnih.govnih.gov Treatment with Cecropin A increased the survival rate, reduced body weight loss, and decreased the disease activity index. frontiersin.orgnih.govnih.gov Furthermore, it was found to modulate the gut microbiota, decreasing the abundance of harmful bacteria like Bacteroidaceae and Enterobacteriaceae while selectively enriching for beneficial Lactobacillus. frontiersin.orgnih.gov

Interactive Data Table: In vivo Research Models for Cecropin A
Model Organism Disease/Condition Model Key Findings Reference(s)
Galleria mellonella Bacterial infection Induction of Cecropin A in hemolymph; anti-biofilm activity. frontiersin.orgbibliotekanauki.plnih.gov
Caenorhabditis elegans A. baumannii infection Enhanced survival; membrane disruption mechanism. researchgate.netfrontiersin.orgnih.govumassmed.edu
Rodent (Mouse) E. coli infection Decreased mortality; reduced bacterial load. mdpi.comresearchgate.netresearchgate.net
Rodent (Mouse) LPS-induced endotoxemia Neutralized LPS; reduced inflammatory cytokines; protected organs. mdpi.comnih.govresearchgate.net
Rodent (Mouse) DSS-induced IBD Increased survival; reduced disease activity; modulated gut microbiota. frontiersin.orgnih.govnih.gov

Transgenic Plant Models

The production of Cecropin A in transgenic plants has been explored as a strategy to enhance disease resistance against a variety of phytopathogens. Researchers have successfully engineered several plant species, including rice, potato, and tobacco, to express cecropin genes, often with modifications to optimize expression and efficacy.

Stable transformation of the elite japonica rice cultivar 'Senia' with a plant codon-optimized synthetic Cecropin A gene from the moth Hyalophora cecropia has been reported. This genetic modification conferred significant resistance to the rice blast fungus, Magnaporthe oryzae (syn. M. grisea). researchgate.netnih.govnih.govscispace.comcsic.es To investigate the optimal subcellular localization for the peptide's activity, two versions of the gene were created: one designed to retain Cecropin A in the endoplasmic reticulum (ER-CecA) and another to secrete it to the apoplast (Ap-CecA). nih.govscispace.comcsic.es While both genes were expressed efficiently, the ER-retained version showed no negative effects on the plant's phenotype. nih.govscispace.com In contrast, most rice lines expressing the secreted form (Ap-CecA) were non-fertile. nih.govscispace.com Protein extracts from the leaves of the transgenic plants demonstrated inhibitory activity against M. grisea in vitro, confirming the biological activity of the plant-produced peptide. nih.govcsic.es Further studies revealed that the expression of Cecropin A in rice also leads to the overexpression of host genes involved in protection against oxidative stress and the unfolded protein response, suggesting that the enhanced resistance is a combination of the peptide's direct antifungal action and a broader, transgene-induced stress adaptation. researchgate.netnih.gov Another approach involved expressing Cecropin A specifically in the rice seed endosperm using endosperm-specific promoters, which resulted in resistance to the fungal pathogen Fusarium verticillioides and the bacterial pathogen Dickeya dadantii without affecting seed viability. cirad.fr

In tobacco (Nicotiana tabacum), a modified cecropin gene (MB39) was fused to a secretory sequence from barley α-amylase and placed under the control of a pathogen-inducible promoter from the potato proteinase inhibitor II (PiII) gene. apsnet.orgapsnet.org This construct was introduced into tobacco plants, which then exhibited enhanced resistance to the wildfire pathogen Pseudomonas syringae pv. tabaci. apsnet.orgapsnet.org The pathogen-inducible promoter and secretory sequence were shown to be effective elements for creating a functional disease-control gene in plants. apsnet.org In other studies, transgenic tobacco plants were engineered to express chimeric peptides, such as a Cecropin A-melittin hybrid (CEMA), which also conferred resistance to fungal pathogens like Fusarium solani. researchgate.netnih.govoup.com

Potato (Solanum tuberosum) has also been a target for Cecropin A-based genetic engineering, primarily using cecropin-melittin hybrid peptides like CEMA and MsrA1. technologynetworks.comubc.ca The objective was to create potato lines with enhanced resistance to a broad spectrum of phytopathogens. technologynetworks.com Transgenic potato plants of Belarusian varieties expressing these hybrid peptides showed higher resistance to bacterial infections caused by Erwinia carotovora and very high resistance to fungal infections from Phytophthora infestans and Alternaria solani. nih.gov The expression of the MsrA1 chimera in Desiree and Russet Burbank potato cultivars was also shown to consistently increase resistance to both bacterial and fungal pathogens. ubc.ca

Plant ModelGene ConstructTarget Pathogen(s)Key FindingsReferences
Rice (Oryza sativa)Synthetic, codon-optimized Cecropin A (ER-retained or secreted)Magnaporthe oryzae (rice blast fungus)Enhanced resistance to blast fungus. ER-retained form had no phenotypic defects, while secreted form caused non-fertility. researchgate.net, nih.gov, scispace.com, csic.es
Rice (Oryza sativa)Endosperm-specific Cecropin AFusarium verticillioides, Dickeya dadantiiResistance in seeds without impacting viability. Cecropin A accumulated in protein bodies. cirad.fr
Tobacco (Nicotiana tabacum)Modified cecropin (MB39) with inducible promoter (PiII)Pseudomonas syringae pv. tabaciPathogen-induced expression suppressed bacterial multiplication by over 10-fold. apsnet.org, apsnet.org
Tobacco (Nicotiana tabacum)Cecropin A-melittin hybrid (CEMA) with inducible promoterFusarium solaniExpression conferred strong and reproducible antifungal resistance. researchgate.net, oup.com
Potato (Solanum tuberosum)Cecropin-melittin hybrids (MsrA1, CEMA)Erwinia carotovora, Phytophthora infestans, Alternaria solaniHigh resistance to bacterial and fungal pathogens was observed in transgenic lines. technologynetworks.com, nih.gov
Potato (Solanum tuberosum)N-terminus-modified cecropin-melittin chimera (MsrA1)Bacterial and fungal pathogensBroad-spectrum resistance demonstrated in Desiree and Russet Burbank cultivars. ubc.ca

Computational and Simulation Approaches (e.g., Molecular Dynamics Simulations)

Computational methods, particularly molecular dynamics (MD) simulations and Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in elucidating the structural characteristics and mechanism of action of Cecropin A at the molecular level. These studies typically investigate the peptide's interaction with model lipid membranes that mimic the cell surfaces of bacteria or other target cells.

NMR studies have shown that Cecropin A from Bombyx mori is unstructured in an aqueous solution but adopts a structured conformation in the presence of dodecylphosphocholine (B1670865) (DPC) micelles, which serve as a membrane-mimicking environment. nih.gov This transition to a structured form, often an α-helix, is a common feature of many antimicrobial peptides upon interacting with a membrane surface. researchgate.netnih.gov

Molecular dynamics simulations provide deeper insights into the dynamic interactions between Cecropin A and lipid bilayers. Simulations of Cecropin P, a related peptide, with a phosphatidylethanolamine (B1630911) (POPE) model membrane indicated that the stability of the peptide-membrane interaction is maintained by both electrostatic and hydrophobic forces. cabidigitallibrary.org A highly favorable conformation involves the peptide burying its apolar helix side into the hydrophobic lipid tails while its positively charged side interacts with the lipid phosphate (B84403) groups, a finding that supports the "carpet" mechanism of action. cabidigitallibrary.org

MD simulations have also been used to explore the structural adaptability of Cecropin A. When interacting with various lipid bilayers mimicking cancer, mitochondrial, and bacterial membranes, Bombyx mori Cecropin A was observed to form a three-helix bundle, which may enhance its adaptability to different membrane targets. nih.gov These simulations suggest that a specific affinity for the headgroups of phosphatidylserine (B164497), phosphatidylglycerol, and cardiolipin (B10847521) could explain its selective targeting of cancer, bacterial, and mitochondrial membranes, respectively. nih.gov

Comparative studies involving Cecropin A, melittin (B549807), and a hybrid peptide (CM15) have combined spectroscopic techniques with MD simulations to probe their interactions in different lipid environments. researchgate.netacs.org These studies suggested that Cecropin A tends to remain localized to the lipid headgroup region, whereas melittin inserts more deeply into the bilayer. researchgate.netacs.org The hybrid peptide CM15 was found to be a potent membrane disruptor even in a largely unfolded state, highlighting that a perfectly helical structure is not always a prerequisite for membrane association and disruption. acs.org The simulations complemented these findings by showing that CM15 can associate favorably with membranes as an unfolded peptide. researchgate.netacs.org Further MD studies on CM15 have been used to investigate its translocation across the complex outer membrane of Gram-negative bacteria and to compute the free energies of insertion into different lipid environments. biorxiv.org

MethodologySystem StudiedKey FindingsReferences
NMR Spectroscopy & MD Simulations Bombyx mori Cecropin A with DPC micelles and various model lipid bilayersUnstructured in solution, forms a three-helix bundle in membrane environments. Selectivity attributed to affinity for specific lipid headgroups (phosphatidylserine, phosphatidylglycerol, cardiolipin). nih.gov
Molecular Dynamics (MD) Simulations Cecropin P with POPE lipid bilayerInteraction is stabilized by both electrostatic and hydrophobic forces. Results support a "carpet" type mechanism where the peptide's apolar face buries into the membrane core. cabidigitallibrary.org
Spectroscopy & MD Simulations Cecropin A, Melittin, and hybrid CM15 with zwitterionic and anionic lipid vesiclesCecropin A localizes at the lipid headgroup region. The hybrid CM15 is a potent membrane disruptor even when largely unfolded, suggesting new models for peptide-membrane interactions. acs.org, researchgate.net
NMR Spectroscopy Cecropin A(1-8)-Magainin 2(1-12) hybrid in DPC micellesThe structure consists of two helices connected by a flexible hinge, which is crucial for potent antibiotic activity by allowing the C-terminal helix to span the lipid bilayer. rcsb.org
Dynamical Simulated Annealing & NMR Cecropin A in aqueous solutionDetermined the three-dimensional structure of Cecropin A in solution, showing two helical regions connected by a flexible hinge. acs.org

Q & A

Q. What structural characteristics of Cecropin A underlie its antimicrobial activity?

Cecropin A adopts an amphipathic α-helical structure, with hydrophobic residues enabling membrane disruption and cationic regions facilitating electrostatic interactions with bacterial membranes. Solution NMR studies in dodecylphosphocholine micelles confirm its helical conformation, particularly in residues 5–34, and highlight the critical role of C-terminal residues in stabilizing interactions with lipid bilayers .

Q. How does Cecropin A enhance intestinal barrier function in vitro?

Using IPEC-J2 porcine intestinal epithelial cells, studies demonstrate that Cecropin A significantly increases transepithelial electrical resistance (TER) by 20–35% over 72 hours and reduces paracellular FITC-dextran permeability. This effect is mediated via MEK/ERK signaling pathway activation, which strengthens tight junction integrity .

Q. What experimental models are standard for evaluating Cecropin A’s antibacterial activity?

Minimum inhibitory concentration (MIC) assays in Gram-negative (e.g., E. coli) and Gram-positive bacteria are widely used. For mechanistic studies, membrane depolarization assays (e.g., DiSC3-5 dye) and liposome leakage experiments with synthetic lipid bilayers are recommended to assess pore-forming activity .

Advanced Research Questions

Q. How can computational methods optimize the design of Cecropin A-derived hybrid peptides?

Computer-aided approaches integrate sequence alignment, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling. For example, hybrid peptides combining Cecropin A’s N-terminal helix with magainin II’s C-terminal domain have shown enhanced selectivity for bacterial over mammalian membranes. Tools like Rosetta or GROMACS are used to predict folding stability and membrane interaction energetics .

Q. What strategies address discrepancies in Cecropin A’s barrier-enhancing effects across cellular models?

Contradictions between IPEC-J2 (positive TER effects) and Caco-2 (limited impact) models may arise from differences in tight junction protein expression. To resolve this:

  • Standardize cell culture conditions (e.g., differentiation time, media composition).
  • Use siRNA knockdown to isolate MEK/ERK pathway contributions.
  • Validate findings with in vivo models (e.g., murine intestinal injury assays) .

Q. How do structural modifications (e.g., truncation, residue substitution) affect Cecropin A’s anticancer activity?

In Musca domestica Cecropin derivatives, truncating the C-terminal non-helical region (residues 35–37) improved antitumor efficacy against HeLa cells by 40%, while substituting lysine with arginine at position 11 enhanced proteolytic stability. Circular dichroism (CD) spectroscopy and cytotoxicity assays (MTT) are critical for validating structural-functional relationships .

Q. What techniques validate Cecropin A’s membrane interaction mechanisms?

  • Solid-state NMR : Maps peptide orientation in lipid bilayers.
  • Surface plasmon resonance (SPR) : Quantifies binding kinetics to liposomes.
  • Cryo-EM : Visualizes pore formation in bacterial mimetic membranes. Discrepancies between bilayer models (e.g., DOPC vs. POPG liposomes) require careful alignment with in vivo lipid compositions .

Q. How can researchers reconcile conflicting data on Cecropin A’s cytotoxicity to mammalian cells?

Variations in hemolytic activity (e.g., 5–20% lysis at 50 μM) may stem from peptide aggregation or serum protein interactions. Mitigation strategies include:

  • Testing under physiological serum conditions (10% FBS).
  • Using dynamic light scattering (DLS) to monitor aggregation.
  • Designing peptides with charged residues (e.g., glutamic acid) to reduce hydrophobicity .

Methodological Guidance

Q. What controls are essential for TER assays in barrier function studies?

  • Positive control : Use TNF-α (10 ng/mL) to induce barrier disruption.
  • Negative control : Untreated cells + vehicle (e.g., PBS).
  • Technical replicates : Measure TER in triplicate wells at 24, 48, and 72 hours .

Q. How to ensure reproducibility in Cecropin A’s antimicrobial assays?

  • Adopt CLSI guidelines for broth microdilution (pH 7.2, 37°C).
  • Include polymyxin B as a reference antibiotic.
  • Pre-treat peptides with 0.1% BSA to prevent adhesion to plasticware .

Data Presentation and Analysis

Table 1: Key Findings from Cecropin A Barrier Function Studies

Model SystemTER Increase (%)Key MechanismReference
IPEC-J2 (porcine)35% at 72 hMEK/ERK activation
Caco-2 (human)8% at 72 hLimited ERK phosphorylation

Table 2: Efficacy of Cecropin A Hybrid Peptides

Hybrid DesignMIC (E. coli) (μM)Hemolysis (%)Reference
Cecropin A-Magainin II1.212
Cecropin A-LL-37 (residues 1–18)0.88

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